Product packaging for 3-Amino-4-sulfamoylbenzamide(Cat. No.:CAS No. 1394040-08-4)

3-Amino-4-sulfamoylbenzamide

Cat. No.: B2790956
CAS No.: 1394040-08-4
M. Wt: 215.23
InChI Key: LCFHVWWRFHGXTC-UHFFFAOYSA-N
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Description

Contextualizing 3-Amino-4-sulfamoylbenzamide within Advanced Organic Synthesis and Methodology Development

The synthesis of sulfamoylbenzamide derivatives is a well-established area of organic chemistry, typically driven by the need to generate libraries of compounds for biological screening. Although a specific, detailed synthesis for this compound is not prominent in academic literature, its structure lends itself to established synthetic strategies for this class of compounds.

General synthetic routes often commence with a substituted benzoic acid. For instance, a common approach involves the chlorosulfonylation of a benzoic acid derivative, followed by amination to form the sulfonamide, and a subsequent amide coupling reaction. A general procedure for synthesizing 3-(N-aryl)sulfamoyl)benzoic acids starts with reacting a corresponding 3-(chlorosulfonyl)benzoic acid with an appropriate aniline (B41778) in a solvent like tetrahydrofuran (B95107) (THF) with a base such as pyridine. drugbank.com The resulting carboxylic acid can then be coupled with an amine using standard coupling reagents like N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and 4-(dimethylamino)pyridine (DMAP) to yield the final benzamide (B126) product. solubilityofthings.com

Modern advancements in synthetic methodology have focused on improving the efficiency and selectivity of these reactions. One key challenge is achieving chemoselectivity when multiple reactive sites are present. For example, in the synthesis of m-sulfamoylbenzamide analogues from m-(chlorosulfonyl)benzoyl chloride, the reactivity difference between the sulfonyl chloride and the aroyl chloride is exploited to achieve selective reactions. uni.lu

Furthermore, flow chemistry has emerged as a powerful tool for the synthesis of sulfamoylbenzamide analogues. uni.lu This technique allows for precise control over reaction parameters such as temperature and stoichiometry, leading to increased selectivity and yield compared to traditional batch processes. A continuous-flow process for m-sulfamoylbenzamide analogues has been developed that demonstrates increased selectivity at higher temperatures without the need for a catalyst, enabling the automated synthesis of compound libraries with yields ranging from 65% to 99%. uni.lu These methodological advancements are crucial for accelerating the discovery and development of new chemical entities based on the sulfamoylbenzamide scaffold.

Historical Trajectories and Current Trends in Academic Research on this compound

The historical development of research into sulfamoylbenzamides is intrinsically linked to their biological activities. The broader class of sulfonamides has been a cornerstone of medicinal chemistry for decades. Research into sulfamoylbenzamide derivatives has been particularly fruitful, identifying them as potent inhibitors of various enzymes. For example, derivatives have been investigated as inhibitors of carbonic anhydrase for potential use in lowering intraocular pressure, and as inhibitors of the sirtuin 2 (SIRT2) deacetylase protein. uni.lu

Current academic research continues to build on this foundation, with several key trends shaping the field:

Target-Oriented Synthesis: A major focus is the rational design and synthesis of sulfamoylbenzamide derivatives as selective modulators for specific biological targets. Recent research has explored their potential as Hepatitis B Virus (HBV) capsid assembly modulators, which represents a promising antiviral strategy. chemicalbook.comchemeo.comnih.gov This involves designing compounds that can disrupt the formation of the viral capsid, thereby inhibiting replication. chemicalbook.comchemeo.com

Methodology Innovation: As discussed, there is a strong trend towards developing more efficient and automated synthetic methods, such as flow chemistry, to rapidly produce libraries of analogues for high-throughput screening. uni.lu

Interdisciplinary Collaboration: The complexity of modern drug discovery necessitates collaboration between synthetic chemists, biologists, and computational scientists. nih.gov Research on sulfamoylbenzamides often involves molecular modeling and docking studies to understand structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors. nih.gov

Integration of AI and Machine Learning: A broader trend in chemistry research is the use of artificial intelligence (AI) and machine learning to accelerate discovery. metabolomicsworkbench.org These tools can analyze vast datasets, predict the properties of novel compounds, and optimize synthetic reactions, making the process of finding new therapeutic agents more efficient. metabolomicsworkbench.org

While this compound itself is not the direct subject of these extensive studies, it represents a valuable starting material or intermediate within this ongoing research landscape. chemeo.com

Defining the Academic Significance and Scope of Inquiry for this compound

The academic significance of this compound is primarily as a chemical building block. Its trifunctional nature—possessing an amine, a sulfonamide, and a benzamide group—makes it a versatile scaffold for the synthesis of a diverse range of more complex molecules. The sulfamoylbenzamide core is a recognized pharmacophore, a structural unit responsible for a molecule's biological activity, which has been successfully employed in the development of various enzyme inhibitors. chemicalbook.comthegoodscentscompany.com

The scope of academic inquiry for compounds like this compound encompasses several key areas:

Synthetic Utility: Exploration of its reactivity and utility in novel synthetic transformations to create diverse chemical libraries. This includes its use in "click chemistry" approaches to link it to other molecular fragments, creating new conjugates with unique properties.

Medicinal Chemistry: Serving as a foundational structure for structure-based drug design. Researchers modify the core scaffold by introducing different substituents to optimize binding affinity, selectivity, and pharmacokinetic properties for specific biological targets like HBV capsid proteins or various enzyme families. chemicalbook.comnih.gov

Materials Science: While less common, related compounds have been investigated for applications in materials science. For example, a derivative was impregnated into a hydrous zirconium oxide matrix to create a novel composite material for the removal of heavy metal ions from aqueous solutions.

In essence, the inquiry surrounding this compound is not about the compound in isolation, but about its potential as a key intermediate in the broader scientific endeavor to create novel, functional molecules for therapeutic and other applications.

Table of Mentioned Chemical Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3O3S B2790956 3-Amino-4-sulfamoylbenzamide CAS No. 1394040-08-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-sulfamoylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c8-5-3-4(7(9)11)1-2-6(5)14(10,12)13/h1-3H,8H2,(H2,9,11)(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFHVWWRFHGXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)N)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Amino 4 Sulfamoylbenzamide and Its Structural Congeners

Established Synthetic Pathways and Mechanistic Insights for 3-Amino-4-sulfamoylbenzamide

The construction of the this compound scaffold necessitates a systematic approach to introduce the desired functional groups onto the benzene (B151609) ring with precise control over their relative positions.

A common and logical synthetic approach to this compound commences with readily available starting materials such as 4-chlorobenzoic acid or its derivatives. A representative multi-step synthesis is outlined below, starting from 3-nitro-4-chlorobenzoic acid. This precursor is particularly useful as the nitro and chloro substituents direct subsequent functional group transformations to the desired positions.

A plausible synthetic pathway can be envisioned as follows:

Amidation of 3-Nitro-4-chlorobenzoic acid: The synthesis can initiate with the conversion of the carboxylic acid group of 3-nitro-4-chlorobenzoic acid to a benzamide (B126). This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride, often using thionyl chloride (SOCl₂) or a similar reagent. The resulting 3-nitro-4-chlorobenzoyl chloride is then reacted with ammonia (B1221849) or a protected form of ammonia to yield 3-nitro-4-chlorobenzamide.

Sulfonylation: The next key step is the introduction of the sulfamoyl group at the C-4 position. This can be accomplished via a nucleophilic aromatic substitution reaction where the chloro group is displaced by a sulfonamide precursor. However, a more common strategy involves the chlorosulfonation of a suitable precursor followed by amination. For instance, starting from a precursor where the 4-position is amenable to electrophilic substitution, chlorosulfonic acid can be used to introduce the sulfonyl chloride group, which is then reacted with ammonia to form the sulfonamide. In the context of our current route, a more direct approach might involve the displacement of the chloride.

Reduction of the Nitro Group: The final step in this sequence is the reduction of the nitro group to an amino group. This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, or chemical reduction using metals such as iron, tin, or zinc in an acidic medium. For example, the reduction of 3-nitro-4-sulfamoylbenzamide (B1427927) with zinc and sodium hydroxide (B78521) can yield the final product, this compound. google.com

A patent for a related compound, 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, describes a similar strategy starting from 3-nitro-4-chlorobenzoic acid, involving amidation followed by reduction of the nitro group. google.com This supports the feasibility of the proposed pathway.

Table 1: Representative Multistep Synthesis of this compound

Step Reaction Reagents and Conditions Intermediate/Product

Achieving the desired 1,2,4-substitution pattern on the benzene ring with three different functional groups requires careful consideration of regioselectivity and chemoselectivity throughout the synthesis.

Regioselectivity: The directing effects of the substituents on the aromatic ring are paramount in controlling the position of incoming groups during electrophilic aromatic substitution reactions. For instance, in the synthesis of related sulfamoylbenzamides, the chlorosulfonation of 2-fluoroacetanilide (B3051326) yields a mixture of regioisomers, necessitating chromatographic separation. nih.gov The initial choice of starting material with pre-existing substituents is a key strategy to circumvent such regioselectivity issues. Starting with a compound like 4-chlorobenzoic acid, the chloro and carboxyl groups, both being deactivating and meta-directing, would not favor the introduction of a nitro group at the 3-position. Therefore, a starting material like 3-nitro-4-chlorobenzoic acid is more strategic as the regiochemistry is already established.

Chemoselectivity: With multiple reactive functional groups present in the intermediates, chemoselectivity becomes a critical challenge. For example, during the amidation of the carboxylic acid, it is essential that the other functional groups (nitro and chloro) remain intact. Similarly, during the reduction of the nitro group, the sulfonamide and benzamide functionalities must not be reduced. The choice of reagents and reaction conditions is crucial to ensure that only the desired transformation occurs. For instance, catalytic hydrogenation is often a mild and selective method for nitro group reduction in the presence of other reducible groups like amides under controlled conditions.

In the synthesis of m-sulfamoylbenzamide analogues from m-(chlorosulfonyl)benzoyl chloride, the aroyl chloride is significantly more reactive than the sulfonyl chloride. nih.gov This difference in reactivity allows for the chemoselective reaction with an amine at the aroyl chloride position. nih.gov However, secondary amines, being more nucleophilic, can lead to a decrease in chemoselectivity. nih.gov

Innovations in Green Chemistry and Sustainable Synthesis of this compound

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact and enhance the sustainability of chemical processes. These principles are being applied to the synthesis of this compound and related compounds.

The development of catalytic methods for key bond-forming reactions in the synthesis of this compound can significantly improve its green profile.

Catalytic Amidation: Traditional amidation methods often rely on stoichiometric activating agents that generate significant waste. Catalytic direct amidation of carboxylic acids with amines is a more atom-economical alternative. catalyticamidation.info Various catalysts, including boric acid and titanium(IV) compounds like TiF₄, have been shown to effectively catalyze this transformation, with water being the only byproduct. researchgate.netsciepub.com For example, TiF₄ has been used for the direct amidation of both aromatic and aliphatic carboxylic acids. researchgate.net The application of such catalytic systems to the amidation step in the synthesis of this compound could eliminate the need for reagents like thionyl chloride and the associated waste streams.

Catalytic Reduction: While classical methods for nitro group reduction using stoichiometric metals are effective, catalytic hydrogenation represents a greener alternative. This method typically proceeds with high efficiency and produces water as the only byproduct. The catalyst can often be recovered and reused, further enhancing the sustainability of the process.

Table 2: Comparison of Traditional vs. Green Catalytic Methods

Reaction Step Traditional Method Green Catalytic Alternative Advantages of Green Method
Amidation SOCl₂, stoichiometric base Boric acid or Ti(IV) catalyst Atom-economical, less waste
Nitro Reduction Fe/HCl, Sn/HCl Catalytic Hydrogenation (e.g., Pd/C) Cleaner reaction, reusable catalyst

Continuous-Flow Synthesis: Continuous-flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of sulfonyl chlorides, a key intermediate in the formation of sulfonamides, has been successfully demonstrated in a continuous-flow setup. rsc.org This approach allows for the safe handling of highly reactive and exothermic reactions. rsc.org A continuous-flow process for the production of sulfonylurea compounds has also been developed, highlighting the potential of this technology for the synthesis of complex sulfonamide-containing molecules. google.com Implementing a continuous-flow process for the synthesis of this compound could lead to a more efficient and safer manufacturing process.

Atom-Economical Approaches: Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants to the desired product. nih.gov Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a key goal. For the synthesis of this compound, this involves choosing reactions that are inherently atom-economical, such as addition reactions, and avoiding the use of stoichiometric reagents that are not incorporated into the final product. The aforementioned catalytic amidation is a prime example of an atom-economical approach. Another example is the iron(III) sulfate-catalyzed rearrangement of 2-alkyl-3-aryloxaziridines to N-alkylbenzamides, which proceeds with high atom economy. rsc.org While not directly applicable to the primary benzamide in the target molecule, it illustrates the potential of rearrangement reactions in achieving atom economy.

Targeted Synthesis of this compound Analogs and Derivatized Forms

The this compound scaffold serves as a versatile platform for the synthesis of a wide range of analogs and derivatives with diverse biological activities.

The synthesis of N-substituted sulfamoylbenzamide derivatives has been explored for various therapeutic applications. For example, a series of N-substituted sulfamoylbenzamide derivatives were designed and synthesized as novel inhibitors of the STAT3 signaling pathway, with some compounds showing potent anti-tumor activity. nih.gov The synthesis of these analogs typically involves the reaction of a 3-amino-4-sulfamoylbenzoyl chloride intermediate with a variety of primary or secondary amines.

Furthermore, derivatives of the closely related 3-amino-4-hydroxy-benzenesulfonamide have been synthesized to explore their potential as carbonic anhydrase inhibitors. nih.gov These syntheses often involve the condensation of the amino group with aldehydes to form Schiff bases, or acylation to introduce various side chains. nih.gov These strategies can be readily adapted to the this compound core to generate libraries of novel compounds for drug discovery. For instance, the amino group can be acylated, alkylated, or used as a handle for the construction of more complex heterocyclic systems.

The synthesis of sulfamoylbenzamide derivatives as Hepatitis B Virus (HBV) capsid assembly effectors has also been reported. nih.gov These syntheses often start from substituted benzoic acids, which are then chlorosulfonylated and subsequently reacted with amines to build the desired scaffold. nih.gov This highlights the modularity of the synthetic routes, allowing for the introduction of diversity at multiple points in the molecule.

Table 3: Examples of Synthesized Analogs and Derivatives

Core Scaffold Type of Derivative Synthetic Strategy Potential Application
Sulfamoylbenzamide N-substituted amides Acylation with various carboxylic acids STAT3 inhibitors nih.gov
3-Amino-4-hydroxy-benzenesulfonamide Schiff bases, amides Condensation with aldehydes, acylation Carbonic anhydrase inhibitors nih.gov
Sulfamoylbenzamide Variously substituted analogs Modular synthesis from substituted benzoic acids HBV capsid assembly effectors nih.gov

Quantum Chemical and Computational Explorations of 3 Amino 4 Sulfamoylbenzamide

Electronic Structure and Reactivity Profiling of 3-Amino-4-sulfamoylbenzamide via Quantum Chemistry

Quantum chemistry delves into the electronic structure of molecules to elucidate their stability and reactivity. Methods like Density Functional Theory (DFT) and Ab Initio calculations are instrumental in building a comprehensive profile of a molecule's electronic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. indexcopernicus.com For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are used to determine its electronic configuration and reactivity. indexcopernicus.com

A key area of focus is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. electrochemsci.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, DFT is used to generate electron density maps and Molecular Electrostatic Potential (MEP) surfaces. indexcopernicus.com The MEP map illustrates the charge distribution across the molecule, identifying electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). electrochemsci.org For this compound, the oxygen and nitrogen atoms are expected to be regions of negative potential, while the hydrogen atoms of the amino and amide groups would exhibit positive potential.

Table 1: Key Quantum Chemical Descriptors Derived from DFT
DescriptorSignificance
HOMO EnergyEnergy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
Energy Gap (ΔE)Difference between LUMO and HOMO energies; indicates chemical reactivity and stability.
Chemical Hardness (η)Measure of resistance to change in electron distribution; calculated from the energy gap.
Chemical Softness (S)Reciprocal of chemical hardness; indicates the ease of electron cloud polarization.
Electronegativity (χ)Measure of the power of a molecule to attract electrons.

Ab initio methods, such as Hartree-Fock, and various semi-empirical calculations provide alternative approaches for probing the fundamental properties of molecules. researchgate.net These methods are primarily used for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy state.

The output of these calculations includes precise data on bond lengths, bond angles, and dihedral (torsion) angles. indexcopernicus.com For this compound, this would involve determining the precise lengths of C-C, C-N, C-S, S-O, and N-H bonds, as well as the angles between them. This structural data is crucial for understanding the molecule's shape and steric properties. Comparing these calculated parameters with experimental data from techniques like X-ray crystallography can validate the computational model. electrochemsci.org

Table 2: Typical Geometrical Parameters from Optimization Calculations
Parameter TypeDescriptionExample for this compound
Bond LengthThe equilibrium distance between the nuclei of two bonded atoms.Distance of the C=O bond in the benzamide (B126) group.
Bond AngleThe angle formed between three connected atoms.Angle of O-S-O in the sulfamoyl group.
Dihedral AngleThe angle between two planes defined by four atoms.Torsion angle describing the rotation of the amino group relative to the benzene (B151609) ring.

Conformational Analysis and Molecular Dynamics Simulations of this compound

While quantum chemical calculations often focus on a static, minimum-energy state, molecules are dynamic entities. Conformational analysis and molecular dynamics simulations explore the flexibility and time-dependent behavior of this compound.

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. For this compound, key rotations would occur around the bonds connecting the substituent groups (amino, sulfamoyl, and benzamide) to the benzene ring. By calculating the energy of the molecule as these bonds are rotated, a potential energy surface can be mapped to identify the most stable, low-energy conformers.

Tautomers are structural isomers that readily interconvert. Computational studies can predict the existence and relative stability of different tautomeric forms. For instance, the benzamide and sulfamoyl groups contain amide-like structures that could potentially exhibit tautomerism. Quantum chemical methods are used to calculate the equilibrium energies between these forms, determining which is predominant under specific conditions. researchgate.net

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior. An MD simulation of this compound would track its trajectory and interactions within a defined environment, such as in a vacuum or solvated in water or another medium.

These simulations are particularly valuable for understanding intermolecular interactions. The amino, sulfamoyl, and benzamide groups are all capable of acting as hydrogen bond donors and acceptors, suggesting that hydrogen bonding would be a dominant interaction force. smolecule.com MD simulations can quantify the strength and lifetime of these hydrogen bonds with solvent molecules or other solutes. Additionally, the aromatic ring of the molecule can participate in π-π stacking interactions with other aromatic systems. smolecule.com Understanding these dynamic interactions is essential for predicting properties like solubility and binding affinity to biological targets.

Predictive Spectroscopic Characterization of this compound

Computational methods can predict various types of molecular spectra, which serves as a powerful tool for structural confirmation when compared against experimental results. By calculating properties related to the interaction of the molecule with electromagnetic radiation, it is possible to generate theoretical FT-IR, Raman, UV-Visible, and NMR spectra. researchgate.netanalis.com.my

For example, theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and FT-Raman spectra to assign specific peaks to the vibrations of functional groups, such as the N-H stretches of the amino group or the S=O stretches of the sulfamoyl group. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption peaks observed in a UV-Visible spectrum. researchgate.net These predictive capabilities are invaluable for verifying the identity and purity of a synthesized compound.

Theoretical Prediction and Interpretation of NMR Chemical Shifts for this compound

There are no available studies that have specifically calculated the Nuclear Magnetic Resonance (NMR) chemical shifts for this compound using quantum chemical methods. Such a study would typically involve geometry optimization of the molecule using a method like Density Functional Theory (DFT), followed by the calculation of magnetic shielding tensors to predict the chemical shifts of the various nuclei (e.g., ¹H, ¹³C, ¹⁵N). The interpretation of these shifts would provide insights into the electronic environment of the atoms within the molecule.

Computational Elucidation of Reaction Mechanisms involving this compound

Transition State Characterization for Synthetic Routes to this compound

No computational studies have been published that characterize the transition states for the synthetic routes to this compound. Such research would involve mapping the potential energy surface of the reactions, locating the transition state structures, and calculating the activation energies. This would provide a detailed understanding of the reaction kinetics and help in optimizing the synthetic procedures.

Computational Studies on Non-Biological Degradation Pathways of this compound

There is a lack of computational research into the non-biological degradation pathways of this compound. These studies would be crucial for assessing the environmental fate of the compound by exploring potential degradation mechanisms, identifying the degradation products, and determining the reaction energetics.

Advanced Analytical Methodologies for the Comprehensive Characterization of 3 Amino 4 Sulfamoylbenzamide

Chromatographic Separation Techniques for 3-Amino-4-sulfamoylbenzamide and its Related Compounds

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its potential impurities. The choice of a specific chromatographic method depends on the physicochemical properties of the analyte and the analytical requirements.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of sulfonamides and related polar compounds. wu.ac.thijper.org The development of a robust RP-HPLC method involves the careful optimization of several parameters to achieve the desired separation efficiency, selectivity, and analysis time.

Column Selection: The choice of the stationary phase is critical. C18 and C8 columns are widely used for the analysis of sulfonamides, offering a good balance of hydrophobicity and retention. wu.ac.thwu.ac.th For instance, a YMC-Triart C8 column (250×4.6 mm, 5µm) has been successfully employed for the quantitative determination of related sulfonamide impurities. wu.ac.thwu.ac.th

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The pH of the aqueous phase is a crucial parameter that influences the retention and peak shape of ionizable compounds like this compound. Adjusting the pH can control the degree of ionization of the amino and sulfonamide groups, thereby affecting their interaction with the stationary phase. Gradient elution, where the proportion of the organic modifier is varied during the run, is often employed to separate complex mixtures of the main compound and its impurities with varying polarities. wu.ac.thwu.ac.th

Detection: Ultraviolet (UV) detection is commonly used for the analysis of aromatic compounds like this compound. A photodiode array (PDA) detector can provide spectral information, which aids in peak identification and purity assessment. wu.ac.thwu.ac.th For Mass-Spec (MS) compatible applications, volatile buffers like formic acid or ammonium acetate are used instead of non-volatile salts like phosphate. sielc.com

A typical RP-HPLC method for the analysis of this compound and its related compounds might involve the following conditions:

ParameterCondition
Column C18 or C8, e.g., YMC-Triart C8 (250×4.6 mm, 5µm)
Mobile Phase A Aqueous buffer (e.g., 0.1% orthophosphoric acid, pH adjusted)
Mobile Phase B Acetonitrile
Elution Gradient
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detector PDA at a specified wavelength (e.g., 265 nm)
Injection Volume 5 µL

This table is interactive. Users can sort and filter the data.

The development and validation of such HPLC methods are essential for quality control, enabling the accurate determination of the purity of this compound and the quantification of any related impurities. nih.govnih.gov

Gas Chromatography (GC): Due to the low volatility and polar nature of this compound, direct analysis by GC is challenging. Derivatization is often necessary to convert the polar functional groups (amino, amide, and sulfonamide) into more volatile and thermally stable derivatives. nih.gov N-methylation is a common derivatization technique for sulfonamides. nih.gov The resulting derivatives can then be separated on a capillary GC column and detected using a flame ionization detector (FID) or a mass spectrometer (MS). oup.com GC coupled with atomic emission detection (AED) can provide elemental information (carbon, nitrogen, and sulfur), which aids in the identification of individual compounds. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simple, cost-effective, and versatile technique that can be used for the qualitative analysis and screening of this compound. researchgate.netnih.gov Separation is typically performed on silica gel plates. usda.govusda.gov The choice of the mobile phase is critical for achieving good separation. A common solvent system for sulfonamides is a mixture of chloroform and tert-butanol (e.g., 80:20 v/v). usda.gov For the separation of a mixture of six sulfonamides, a system of dichloromethane–methanol–ammonia (B1221849) (5:1:0.25 v/v/v) has been found to be effective. mdpi.com

Visualization of the separated spots can be achieved under UV light. usda.govusda.gov For enhanced sensitivity and specificity, the plates can be treated with a visualization reagent such as fluorescamine, which reacts with primary amines to produce fluorescent spots. usda.govusda.gov Densitometric scanning of the TLC plates allows for the quantitative analysis of the separated compounds. usda.govusda.gov

Supercritical Fluid Chromatography (SFC): SFC is a powerful chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is particularly well-suited for the analysis of polar compounds that are challenging to retain and separate by RP-HPLC. researchgate.net SFC can be considered an orthogonal separation technique to RP-HPLC, offering different selectivity. researchgate.net The addition of polar organic modifiers, such as methanol, to the CO2 mobile phase allows for the analysis of a wide range of polar analytes, including sulfonamides. researchgate.net SFC coupled with mass spectrometry (SFC-MS/MS) provides a highly sensitive and selective method for the analysis of polar drugs and their metabolites. researchgate.net

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.govdocumentsdelivered.com It is an attractive alternative to HPLC for the analysis of sulfonamides, offering advantages such as high efficiency, short analysis times, and low consumption of samples and reagents. proquest.com Various modes of CE, including capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), have been applied to the analysis of sulfonamides. nih.govdocumentsdelivered.com

In CZE, the separation is performed in a buffer-filled capillary. The pH of the buffer is a critical parameter that determines the charge of the analytes and the electroosmotic flow. nih.gov For the analysis of sulfonamides, a phosphate or borate buffer is commonly used. proquest.comnih.gov CE can be coupled with various detection methods, including UV-Vis, fluorescence, and mass spectrometry (CE-MS), providing high sensitivity and selectivity. nih.govgrupobiomaster.com

Analytical TechniquePrinciple of SeparationApplicability to this compound
SFC Partitioning between a stationary phase and a supercritical fluid mobile phase.Suitable for the analysis of this polar compound, offering orthogonality to RP-HPLC.
CE Differential migration of charged species in an electric field.Applicable due to the ionizable nature of the amino and sulfonamide groups.

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High-Resolution Spectroscopic and Spectrometric Techniques for Structural Elucidation of this compound

Spectroscopic and spectrometric techniques are essential for the unambiguous structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of organic molecules. ¹H and ¹³C NMR are the most common NMR techniques used for structure confirmation.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For a related sulfonamide, characteristic signals have been observed. rsc.org For instance, the protons of a primary amine group can appear as a singlet. rsc.org Aromatic protons typically show signals in the region between 6.5 and 8.0 ppm. rsc.orgrsc.org The proton of the sulfonamide –SO₂NH– group can manifest as a singlet at a lower field. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the amide group typically appears at a downfield chemical shift. rsc.orgrsc.org Aromatic carbons show signals in the region between 110 and 160 ppm. rsc.orgrsc.org

The following table presents hypothetical ¹H and ¹³C NMR chemical shifts for this compound based on data from structurally similar compounds. rsc.orgrsc.orgcore.ac.uk

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 8.0110 - 150
Amine (NH₂)~5.9-
Sulfonamide (SO₂NH₂)~9.0 - 10.0-
Amide (CONH₂)~10.2~169

This table is interactive. Users can sort and filter the data. The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) and two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can provide further structural information and aid in the unambiguous assignment of all proton and carbon signals.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight and elemental composition of a compound and for elucidating its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of this compound with high confidence. This is crucial for confirming its molecular formula.

Tandem Mass Spectrometry (MS/MS): In MS/MS, a precursor ion is selected and fragmented, and the resulting product ions are analyzed. This technique is invaluable for structural elucidation. nih.gov The fragmentation pattern is characteristic of the molecule's structure. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar and thermally labile molecules, making it suitable for this compound. nih.govub.edu

The fragmentation of sulfonamides in MS/MS can involve cleavage of the S-N bond, the C-S bond, and fragmentation of the aromatic ring. The interpretation of the fragmentation pattern allows for the confirmation of the different structural motifs within the molecule. nih.gov For instance, the fragmentation of a related Schiff base showed the loss of a hydrogen radical as a facile process. nih.gov

A detailed analysis of the MS/MS spectrum of this compound would provide valuable information for its structural confirmation and for the identification of any related impurities or degradation products. researchgate.net

Electrochemical and Hybrid Analytical Approaches for this compound

Electrochemical methods, such as voltammetry and amperometry, offer sensitive and selective means for the detection and quantification of this compound. These techniques are based on the measurement of the current response of an electroactive species as a function of an applied potential. The aromatic amino group in this compound is susceptible to oxidation at a suitable electrode surface, providing the basis for its electrochemical determination. nih.gov

Voltammetric methods, including cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are valuable for investigating the redox behavior of the compound and for quantitative analysis. nih.gov In a typical setup, a three-electrode system comprising a working electrode (e.g., glassy carbon, carbon paste), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) is employed. The oxidation of the amino group results in a characteristic peak in the voltammogram, with the peak current being proportional to the concentration of this compound.

Amperometric methods involve the measurement of current at a fixed potential and are well-suited for the development of electrochemical sensors for continuous monitoring. The surface of the working electrode can be modified with various materials, such as nanoparticles or polymers, to enhance the sensitivity and selectivity of the detection.

Hyphenated analytical systems, which couple a separation technique with a spectroscopic detection method, provide a powerful approach for the multi-dimensional analysis of this compound, particularly in complex matrices. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a widely used hyphenated technique for the analysis of sulfonamides. molnar-institute.com High-performance liquid chromatography (HPLC) is employed to separate this compound from other components in a sample based on its polarity. The separated analyte is then introduced into a mass spectrometer, which provides information about its molecular weight and structure through ionization and mass-to-charge ratio analysis. Tandem mass spectrometry (MS/MS) can be used for further structural elucidation and to enhance selectivity and sensitivity. grupobiomaster.com

Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile or semi-volatile compounds, GC-MS is a valuable tool. oup.com this compound may require derivatization to increase its volatility and thermal stability before analysis by GC. The sample is vaporized and separated in a capillary column, and the eluted components are subsequently detected by a mass spectrometer.

Principles of Method Validation and Quality Assurance in this compound Analysis

Method validation is a critical process that demonstrates that an analytical method is suitable for its intended purpose. It ensures the reliability and accuracy of the results obtained for the analysis of this compound. The key parameters for method validation are outlined by various regulatory bodies and include accuracy, precision, linearity, sensitivity, selectivity, and robustness. wu.ac.th

Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted value. It is typically assessed by analyzing a sample with a known concentration of this compound (a certified reference material, if available) or by performing recovery studies on a sample spiked with a known amount of the analyte. ui.ac.id The accuracy is usually expressed as the percentage recovery.

Precision: Precision is a measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the standard deviation or relative standard deviation (RSD) of a series of measurements. chitkara.edu.in Precision is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). chitkara.edu.in

Linearity: Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. It is determined by analyzing a series of standards of this compound at different concentrations and plotting the response versus concentration. wu.ac.th A linear relationship is typically confirmed by a high correlation coefficient (r² ≥ 0.99). wu.ac.th

Table 2: Illustrative Method Validation Parameters for an HPLC Assay of this compound

ParameterAcceptance CriteriaTypical Result
Accuracy (% Recovery)98.0 - 102.0%99.5%
Precision (RSD)≤ 2.0%0.8%
Linearity (r²)≥ 0.9990.9995

Note: This table provides example data to illustrate the typical acceptance criteria and results for the validation of an HPLC method.

Sensitivity: The sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. It is often expressed as the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of this compound that can be reliably detected but not necessarily quantified, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. wu.ac.th

Selectivity: Selectivity (or specificity) is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov For chromatographic methods, selectivity is demonstrated by the resolution of the analyte peak from other peaks.

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. chitkara.edu.in For an HPLC method, for example, robustness would be assessed by intentionally varying parameters such as the mobile phase composition, pH, column temperature, and flow rate and observing the effect on the results.

3 Amino 4 Sulfamoylbenzamide As a Versatile Synthetic Intermediate and Building Block

Strategic Utilization of 3-Amino-4-sulfamoylbenzamide in the Construction of Complex Organic Molecules

The strategic placement of the amino, sulfamoyl, and benzamide (B126) groups on the aromatic ring of this compound allows for its use in a variety of synthetic strategies to build complex organic molecules. The interplay of the electronic nature of these substituents influences the reactivity of the benzene (B151609) ring and the functional groups themselves, providing a platform for regioselective reactions.

Role of this compound in Heterocyclic Synthesis

The ortho-disposition of the amino and carboxamide functionalities in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, most notably quinazolinones. nih.govnih.govresearchgate.net Quinazolinones are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. nih.gov

One of the classical methods for the synthesis of quinazolinones is the Niementowski synthesis, which involves the condensation of an anthranilic acid derivative with an amide. acs.orglibretexts.orgnih.govmdpi.com In a related approach, 2-aminobenzamides can be utilized as starting materials. For instance, the reaction of 2-aminobenzamide (B116534) with benzoyl chlorides in the presence of a solid acid catalyst can yield quinazolinone derivatives. orientjchem.orgnih.gov While direct examples employing this compound are not extensively documented in readily available literature, its structural similarity to 2-aminobenzamide suggests its potential as a substrate in such cyclocondensation reactions. The reaction would proceed through the initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the quinazolinone ring system, carrying the sulfamoyl group as a substituent on the benzo ring.

The general reaction scheme for the synthesis of quinazolinones from 2-aminobenzamides is depicted below:

Reactant 1Reactant 2ConditionsProduct
2-Aminobenzamide derivativeAcid Chloride or AnhydrideHeating, CatalystSubstituted Quinazolinone
This compound (hypothetical)R-COClHeating, Catalyst7-Sulfamoyl-quinazolin-4-one derivative

This synthetic strategy highlights the potential of this compound to serve as a scaffold for generating a library of substituted quinazolinones, where the sulfamoyl group can be further functionalized to modulate the physicochemical and biological properties of the final molecule.

Application of this compound in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials, thereby increasing efficiency and atom economy. nih.govmdpi.com The presence of a primary amino group makes this compound a suitable component for isocyanide-based MCRs such as the Ugi and Passerini reactions. nih.govmdpi.comwikipedia.orgmdpi.combeilstein-journals.orgbeilstein-journals.orgsemanticscholar.orgnih.govnih.govmdpi.commdpi.com

The Ugi four-component reaction (U-4CR) typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.govmdpi.combeilstein-journals.orgbeilstein-journals.orgsemanticscholar.org this compound can serve as the amine component in this reaction, leading to the formation of complex peptidomimetics incorporating the sulfamoylbenzamide moiety. nih.govsemanticscholar.orgnih.gov

A generalized Ugi reaction involving this compound is as follows:

Component 1 (Amine)Component 2 (Carbonyl)Component 3 (Carboxylic Acid)Component 4 (Isocyanide)Product
This compoundR¹-CHOR²-COOHR³-NCα-Acylamino amide derivative

The resulting product would feature the this compound scaffold linked to a peptide-like backbone, offering a pathway to novel compounds with potential pharmaceutical applications. The diversity of the final products can be readily achieved by varying the carbonyl, carboxylic acid, and isocyanide components.

The Passerini three-component reaction (P-3CR) , on the other hand, involves a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgnih.govnih.govmdpi.commdpi.com While the primary amino group of this compound does not directly participate in the classical Passerini reaction, its derivatives, or modifications of the reaction conditions, could potentially incorporate this building block into Passerini-type products.

Exploitation of the Amino Group for Diverse Functionalization in this compound

The aromatic amino group of this compound is a key site for a wide range of chemical modifications, allowing for the introduction of diverse functional groups and the extension of the molecular framework.

Diazotization and Azo Coupling: The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. nih.govresearchgate.netorientjchem.orgnih.govnih.govunb.caresearchgate.netnih.govuomustansiriyah.edu.iqresearchgate.netcuhk.edu.hkstackexchange.commdpi.com This highly reactive intermediate can then be subjected to a variety of subsequent reactions. A prominent application is in azo coupling reactions, where the diazonium salt reacts with electron-rich aromatic compounds, such as phenols and anilines, to form brightly colored azo dyes. researchgate.netorientjchem.orgnih.govunb.caresearchgate.netnih.govuomustansiriyah.edu.iq

Reactant 1Reactant 2ReactionProduct Class
This compoundNaNO₂, HCl (0-5 °C)DiazotizationDiazonium Salt
Diazonium SaltActivated Aromatic Compound (e.g., Phenol)Azo CouplingAzo Dye

Acylation and Alkylation: The amino group can be readily acylated using acid chlorides or anhydrides to form the corresponding amides. uomustansiriyah.edu.iqresearchgate.net This reaction is often used to protect the amino group or to introduce specific acyl moieties that may be important for biological activity or for further synthetic transformations. Similarly, the amino group can be alkylated through various methods, including reductive amination or reaction with alkyl halides, to yield secondary or tertiary amines. researchgate.netmdpi.com

Reactivity and Derivatization of the Sulfamoyl Moiety in this compound

The sulfamoyl group (-SO₂NH₂) in this compound offers another handle for chemical modification, although it is generally less reactive than the amino group. The nitrogen atom of the sulfonamide can be alkylated or arylated under specific conditions, leading to N-substituted sulfonamides. ionike.comokstate.edu

The synthesis of N-substituted sulfamoylbenzamides can be achieved through various methods, including the reaction of a sulfonyl chloride with a primary or secondary amine. ionike.com In the context of derivatizing this compound, the existing sulfamoyl group can be modified. For instance, N-alkylation can be achieved using alkyl halides in the presence of a base, or through transition-metal-catalyzed reactions with alcohols. acs.orgionike.comnih.gov This allows for the introduction of a wide range of alkyl and aryl substituents, which can significantly alter the properties of the molecule.

The general scheme for N-alkylation of a sulfonamide is as follows:

Reactant 1Reactant 2ConditionsProduct
R-SO₂NH₂R'-X (Alkyl Halide)BaseR-SO₂NHR'
R-SO₂NH₂R'-OH (Alcohol)Metal CatalystR-SO₂NHR'

These derivatization strategies have been employed to synthesize libraries of N-substituted sulfamoylbenzamide derivatives for various applications, including their evaluation as inhibitors of biological targets. nih.gov

Emerging Applications of this compound in Materials Science and Engineering

The multifunctional nature of this compound also lends itself to applications in materials science, particularly in the synthesis of functional polymers.

Integration of this compound into Polymer Architectures

The presence of the amino group allows this compound to be incorporated as a monomeric unit into polymer chains, particularly in the synthesis of polyamides. Aromatic polyamides, also known as aramids, are a class of high-performance polymers renowned for their exceptional thermal stability and mechanical strength. nih.govmdpi.comnih.govresearchgate.netscispace.com

Polyamides are typically synthesized through the polycondensation of a diamine with a diacid chloride. libretexts.orgnih.govresearchgate.netorganic-chemistry.org While this compound is a monoamine, it can be chemically modified to possess a second reactive site for polymerization. For example, the amino group could be derivatized to introduce a carboxylic acid or another amino group. Alternatively, if a diaminosulfamoylbenzamide derivative were used, it could directly participate in polycondensation reactions with diacyl chlorides to form novel polyamides.

The incorporation of the sulfamoylbenzamide moiety into the polymer backbone would be expected to influence the final properties of the material, such as its solubility, thermal stability, and mechanical characteristics. nih.govscispace.comresearchgate.net The polar sulfamoyl group could enhance intermolecular interactions, potentially leading to materials with high glass transition temperatures and improved thermal resistance. nih.govresearchgate.net

Monomer 1 (Diamine)Monomer 2 (Diacid Chloride)Polymerization MethodPolymer
H₂N-Ar(SO₂NH₂)-NH₂ (Hypothetical)ClOC-Ar'-COClLow-temperature solution polycondensationPolyamide with pendant sulfamoyl groups

The resulting polyamides could find applications in areas where high-performance materials are required, and the functional sulfamoyl group could be further exploited for post-polymerization modifications or for imparting specific functionalities to the material.

Contributions of this compound to Supramolecular Assemblies and Smart Materials

The unique molecular architecture of this compound, featuring a primary amino group, a sulfonamide moiety, and a benzamide core, positions it as a compelling building block in the realm of supramolecular chemistry and the development of smart materials. These functional groups are capable of forming a variety of directional, non-covalent interactions, such as hydrogen bonds, which are fundamental to the self-assembly of molecules into larger, ordered structures. While direct and extensive research on this compound in these specific advanced applications is still an emerging field, the well-established principles of supramolecular chemistry allow for a projection of its potential contributions.

The primary amine (-NH2) and the sulfonamide (-SO2NH2) groups are excellent hydrogen bond donors, while the oxygen atoms of the sulfonamide and the carbonyl group of the benzamide are effective hydrogen bond acceptors. This multiplicity of hydrogen bonding sites allows for the formation of robust and predictable intermolecular connections, known as supramolecular synthons. These synthons can guide the self-assembly of the molecules into one-, two-, or three-dimensional networks, forming the basis of crystalline solids, liquid crystals, and gels.

The inherent properties of the sulfonamide and benzamide groups also suggest the potential for creating "smart" materials that respond to external stimuli. For instance, sulfonamides are known to exhibit pH-dependent solubility and interaction profiles. This characteristic can be harnessed to create pH-responsive materials, such as hydrogels that swell or shrink in response to changes in acidity, or drug delivery systems that release their payload in a specific pH environment.

Furthermore, the aromatic benzamide core can participate in π-π stacking interactions, which can contribute to the stability and electronic properties of the resulting supramolecular assemblies. The amino group also provides a site for chemical modification, allowing for the attachment of other functional moieties, such as photoresponsive units (e.g., azobenzenes), which could lead to the development of light-sensitive materials.

While specific experimental data on supramolecular assemblies and smart materials derived directly from this compound is not extensively documented in publicly available research, the foundational chemistry of its constituent functional groups strongly supports its potential in these innovative areas of materials science. The following table summarizes the key functional groups of this compound and their potential roles in the formation of advanced materials.

Functional GroupPotential Role in Supramolecular AssembliesPotential Role in Smart Materials
Primary Amino Group (-NH2) Hydrogen bond donor, site for chemical modification.Can be modified to introduce stimuli-responsive moieties (e.g., for light or temperature sensitivity).
Sulfonamide Group (-SO2NH2) Strong hydrogen bond donor and acceptor, formation of robust supramolecular synthons.Can impart pH-sensitivity to materials due to its acidic proton.
Benzamide Group (-CONH2) Hydrogen bond donor and acceptor, participates in π-π stacking interactions.Contributes to the structural integrity and potential thermal stability of materials.

Future research is anticipated to explore the practical applications of this compound in these fields, leading to the development of novel functional materials with tailored properties.

Environmental Chemistry and Abiotic Degradation of 3 Amino 4 Sulfamoylbenzamide

Photodegradation Kinetics and Pathways of 3-Amino-4-sulfamoylbenzamide in Aquatic Systems

Photodegradation is a significant abiotic degradation pathway for many sulfonamides in sunlit aquatic environments. The process is influenced by factors such as the chemical structure of the sulfonamide, pH of the water, and the presence of natural photosensitizers like dissolved organic matter.

The primary photodegradation pathways for sulfonamides typically involve the cleavage of the S-N bond and the extrusion of sulfur dioxide. Other identified transformation products for some sulfonamides include hydroxylated derivatives and products resulting from the cleavage of the bond between the benzene (B151609) ring and the sulfur atom. It is plausible that this compound would undergo similar transformations, leading to the formation of sulfanilic acid derivatives and other breakdown products.

Table 1: Photodegradation Half-lives of Selected Sulfonamides in Water

SulfonamidepHHalf-life (hours)Reference
Sulfamethoxazole757.8[Generic Study]
Sulfadiazine710.5-12.9 days nih.gov
Sulfamethazine710.5-12.9 days nih.gov

Note: This table presents data for other sulfonamides to illustrate typical photodegradation rates and is not specific to this compound.

Hydrolysis and Other Abiotic Transformation Processes of this compound in Natural Environments

Hydrolysis is another critical abiotic process that can contribute to the degradation of sulfonamides in the environment. The rate of hydrolysis is highly dependent on the pH and temperature of the surrounding medium. Generally, the sulfonamide bond is relatively stable under neutral pH conditions but can be cleaved under acidic or alkaline conditions.

Studies on various sulfonamides have shown that hydrolysis can proceed through acid-catalyzed and base-catalyzed mechanisms rsc.org. The specific mechanism can vary depending on the substituents on the amide and sulfonamide nitrogen atoms rsc.org. For this compound, both the amide and the sulfonamide functional groups could be susceptible to hydrolysis. The process could lead to the cleavage of the amide bond, yielding 3-amino-4-sulfamoylbenzoic acid and ammonia (B1221849), or the cleavage of the sulfonamide bond.

In addition to hydrolysis, other abiotic transformations can occur. For example, some sulfonamides can be transformed by hydroxylamine, an intermediate in ammonia oxidation, suggesting a microbially induced abiotic degradation pathway rsc.orgnih.gov.

Table 2: Hydrolysis Half-lives of Selected Sulfonamides

SulfonamidepHTemperature (°C)Half-lifeReference
Sulfachloropyridazine47041% degradation after >30 days nih.gov
Sulfisoxazole470Slow nih.gov
Sulfadimethoxine470Slow nih.gov

Note: This table provides illustrative data for other sulfonamides, as specific data for this compound is not available. The conditions shown are for accelerated laboratory studies.

Advanced Oxidation Processes (AOPs) for the Chemical Transformation of this compound

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). AOPs are considered highly effective for the degradation of persistent organic pollutants, including many pharmaceuticals like sulfonamides.

Various AOPs, such as ozonation, UV/H₂O₂, Fenton and photo-Fenton processes, and photocatalysis with semiconductors like TiO₂, have been successfully applied to degrade sulfonamides mdpi.commdpi.comresearchgate.net. These processes can achieve high degradation and mineralization efficiencies. For instance, heterogeneous photocatalysis with UV-A/TiO₂ has been shown to achieve 100% degradation and 77% mineralization of sulfadoxine under optimized conditions mdpi.com. The degradation pathways in AOPs often involve hydroxylation of the aromatic ring, cleavage of the sulfonamide bond, and further oxidation of the resulting intermediates. It is expected that this compound would be susceptible to degradation by AOPs, leading to its transformation into smaller, more biodegradable compounds, and ultimately to CO₂, H₂O, and inorganic ions.

Table 3: Efficiency of Different AOPs for Sulfonamide Degradation

AOP MethodTarget SulfonamideDegradation Efficiency (%)Reference
UV/PersulfateSulfathiazole~96% in 60 min mdpi.com
UV-A/TiO₂Sulfadoxine100% mdpi.com
Ozone-based AOPSulfamethoxazole89.34% in 40 min researchgate.net

Note: The data in this table is for other sulfonamides and serves to illustrate the potential efficacy of AOPs for the transformation of this compound.

Sorption, Leaching, and Environmental Transport Studies of this compound in Soil and Water Systems

The transport and fate of this compound in the environment are significantly influenced by its sorption to soil and sediment particles. Sorption processes control the concentration of the compound in the aqueous phase, thereby affecting its mobility, bioavailability, and susceptibility to degradation.

Sulfonamides, as a class, generally exhibit weak to moderate sorption to soils, making them relatively mobile. mdpi.com The sorption behavior is influenced by soil properties such as organic matter content, clay content, and pH, as well as the physicochemical properties of the sulfonamide itself, particularly its pKa values. The speciation of the sulfonamide (cationic, neutral, or anionic) at a given environmental pH plays a crucial role in its interaction with soil particles. For many sulfonamides, sorption is higher in acidic soils where the molecule can exist in a cationic form, leading to stronger electrostatic interactions with negatively charged soil colloids. Hydrophobic interactions with soil organic matter are also a key sorption mechanism.

Given its molecular structure, this compound is expected to have a relatively high potential for mobility in soil and water systems. Leaching studies on other sulfonamides have shown that they can be transported through the soil profile and potentially contaminate groundwater. nih.gov The presence of manure can influence the transport of sulfonamides in soil, in some cases increasing their attenuation. nih.gov

Table 4: Soil Sorption Coefficients (Kd) for Selected Sulfonamides

SulfonamideSoil TypeKd (L/kg)Reference
SulfamethazineLoamy Sand≤ 0.7 nih.gov
SulfamethoxazoleLoamy Sand≤ 0.7 nih.gov
SulfadimethoxineLoamy Sand≤ 0.7 nih.gov
SulfadiazineVarious0.1 - 70.1 mdpi.com

Note: This table presents sorption data for other sulfonamides to provide a general understanding of the expected behavior of this compound.

Future Perspectives and Advanced Research Trajectories for 3 Amino 4 Sulfamoylbenzamide

Identifying Unexplored Synthetic Routes and Mechanistic Aspects of 3-Amino-4-sulfamoylbenzamide

The classical synthesis of aromatic sulfonamides and benzamides often involves multi-step processes that may not align with modern standards of efficiency and sustainability. researchgate.net Future research trajectories will likely focus on developing more elegant and environmentally benign synthetic strategies for this compound.

Unexplored Synthetic Routes:

Green Chemistry Approaches: Investigation into solvent-free "mechanosynthesis" or the use of sustainable solvents like deep eutectic solvents could offer eco-friendly alternatives to traditional methods. researchgate.netrsc.org Catalyst-free condensation reactions, potentially mediated by reusable dehydrating agents, also present a promising green route. nih.gov

Continuous-Flow Synthesis: Implementing continuous-flow platforms could enable safer, more scalable, and highly controlled production of this compound, minimizing risks associated with handling reactive intermediates.

Novel Catalytic Systems: The development of novel catalysts for direct C-H amination or sulfonamidation on a suitable benzamide (B126) precursor could significantly shorten the synthetic sequence, improving atom economy.

Electrochemical Synthesis: Electrochemical methods offer a way to avoid harsh chemical oxidants, providing a greener and potentially more cost-effective route to forming the sulfonamide group. chemistryworld.com

Mechanistic Aspects: A deeper understanding of the reaction mechanisms is crucial for optimizing synthetic protocols. Future work should involve:

Kinetic Studies: Detailed kinetic analysis of key reaction steps to identify rate-determining steps and optimize conditions for yield and purity.

Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, elucidate transition states, and predict the influence of substituents and catalysts. This can guide the rational design of more efficient syntheses.

Table 1: Potential Unexplored Synthetic Strategies for this compound

Synthetic StrategyDescriptionPotential AdvantagesResearch Focus
MechanosynthesisSolvent-free synthesis using mechanical force (ball milling) to drive reactions.Reduced solvent waste, lower energy consumption, potentially faster reaction times. rsc.orgScreening of reaction conditions and solid-state catalysts.
Continuous-Flow ChemistrySynthesis in a continuously flowing stream within a microreactor or tube.Enhanced safety, scalability, precise control over reaction parameters, improved yield.Reactor design, optimization of flow rates, temperature, and residence times.
ElectrosynthesisUsing electricity to drive the chemical reactions, often for oxidation or reduction steps.Avoids stoichiometric chemical oxidants, milder reaction conditions, high selectivity. chemistryworld.comDevelopment of suitable electrode materials and electrolyte systems.
Catalytic C-H FunctionalizationDirectly converting a C-H bond on the aromatic ring to a C-N or C-S bond.Fewer synthetic steps, improved atom economy, reduced pre-functionalization of starting materials.Discovery of selective and efficient catalysts for ortho- and meta-functionalization.

Advancements in Computational Methodologies for this compound Characterization and Prediction

Computational chemistry is a powerful tool for predicting molecular properties and guiding experimental work. For a molecule like this compound, future computational research can provide unprecedented insights into its behavior.

Advanced Characterization:

High-Level Quantum Calculations: Employing sophisticated quantum chemistry methods to accurately predict spectroscopic data (NMR, IR, UV-Vis), which can aid in its unambiguous characterization and the study of its electronic structure.

Molecular Dynamics (MD) Simulations: MD simulations can reveal the dynamic behavior of the molecule, including its conformational flexibility, solvation properties, and interactions with other molecules or surfaces. This is critical for understanding its behavior in different environments. ncsu.edu

Predictive Modeling:

Machine Learning (ML) and AI: The integration of machine learning with computational chemistry can lead to the development of "hyper-predictive" models. ncsu.edu These models can be trained on existing chemical data to forecast a wide range of properties for this compound, from its reactivity in unexplored reactions to its potential for specific applications. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): While traditionally used for biological activity, QSAR principles can be adapted to predict physical or chemical properties. By developing QSAR models, researchers can computationally screen virtual derivatives of this compound for desired characteristics before undertaking their synthesis. omicstutorials.comalliedacademies.org

Table 2: Application of Advanced Computational Methods to this compound Research

Computational MethodResearch ObjectivePredicted Outcome/Insight
Density Functional Theory (DFT)Accurate characterization and reactivity prediction.Precise spectroscopic signatures (NMR, IR), electronic properties, reaction energetics.
Molecular Dynamics (MD)Understanding dynamic behavior in solution or at interfaces.Solvation shells, conformational preferences, diffusion coefficients, binding dynamics. ncsu.edu
Machine Learning (ML) / AIPredicting novel properties and synthetic outcomes.Screening for potential as a material component, predicting yields of new synthetic routes. nih.govmdpi.com
QSAR / QSPR ModelingRelating structure to physical or chemical properties.Predicting properties like solubility, melting point, or chromatographic retention for novel derivatives. omicstutorials.com

Interdisciplinary Linkages and Novel Non-Biological Applications for this compound Research

The future of this compound research lies in transcending its traditional role in medicinal chemistry. Its polyfunctional nature—possessing an aromatic ring, an amino group, a sulfonamide, and a benzamide—makes it an attractive building block for materials science and coordination chemistry.

Materials Science: The compound's functional groups offer multiple points for polymerization. Research could explore its use as a monomer for creating novel polyamides or polyaryletherketones with unique thermal, mechanical, or electronic properties. The presence of hydrogen bond donors and acceptors also suggests potential applications in the design of supramolecular assemblies and organic gels.

Coordination Chemistry: The amino and amide groups can act as ligands, binding to metal ions to form coordination polymers or metal-organic frameworks (MOFs). These materials could be investigated for applications in gas storage, catalysis, or as chemical sensors. The sulfonamide group can also participate in coordination, offering diverse binding modes. tandfonline.com

Dye and Pigment Chemistry: Aromatic amines are common precursors in the synthesis of azo dyes. Future research could investigate the diazotization of the amino group in this compound and its subsequent coupling to form novel dyes with interesting photophysical properties and potential applications in textiles, imaging, or as pH indicators.

Grand Challenges and Promising Horizons in the Fundamental Chemistry of this compound

The path forward is not without its difficulties, but the potential rewards of a deeper understanding of this molecule are significant.

Grand Challenges:

Selective Functionalization: A primary challenge in the synthetic chemistry of polyfunctional molecules is achieving selective reactions at one functional group without affecting the others. libretexts.org Developing protecting-group-free strategies for the selective modification of the amino, amide, or sulfonamide groups is a significant hurdle. mdpi.comhilarispublisher.com

Overcoming Inertness: While the functional groups provide handles for reactions, the aromatic core can be deactivated towards certain transformations. Devising methods to modulate the reactivity of the molecule is essential for expanding its synthetic utility.

Shifting Research Focus: Moving the perception of this compound from a simple intermediate to a molecule with valuable intrinsic properties requires a concerted effort from the scientific community to investigate its fundamental chemistry.

Promising Horizons: The future for this compound is bright, with horizons extending far beyond its current scope. It stands as a versatile scaffold ripe for exploration. The development of efficient, sustainable syntheses will make it more accessible for a wider range of studies. The application of advanced computational tools will unlock predictive power, guiding research into uncharted territories like materials science and catalysis. By embracing interdisciplinary approaches and tackling the inherent synthetic challenges, the research community can unlock the full potential of this fundamental chemical compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of 3-amino-4-sulfamoylbenzamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with sulfonation of the benzamide core followed by amidation or coupling reactions. Key steps include:

  • Sulfonation : Introduction of the sulfamoyl group using sulfonating agents like chlorosulfonic acid under controlled temperatures.
  • Amidation : Coupling reactions using activating agents (e.g., EDCI or DCC) to introduce the amino group at the 3-position.
  • Purification : Column chromatography (silica gel, eluent systems such as EtOAc/hexane) or recrystallization from ethanol to isolate the pure compound .

Q. How is the structural integrity and purity of this compound validated in research settings?

  • Methodological Answer : Analytical characterization relies on:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and bonding.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% is standard for research-grade material).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS for molecular weight confirmation .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Column Chromatography : Silica gel with gradient elution (e.g., EtOAc/hexane) to separate impurities.
  • Recrystallization : Ethanol or methanol as solvents for achieving high crystalline purity.
  • TLC Monitoring : Pre-purification assessment using solvent systems like CH2Cl2:MeOH (9:1) .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound derivatives?

  • Methodological Answer :

  • In Vitro Assays : Enzyme inhibition studies (e.g., carbonic anhydrase or kinase assays) to screen for pharmacological activity.
  • Structure-Activity Relationship (SAR) : Systematic substitution at the 4-sulfamoyl or 3-amino positions to optimize bioactivity.
  • Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding affinities with target proteins .

Q. What analytical challenges arise when quantifying this compound in complex biological matrices?

  • Methodological Answer :

  • Matrix Interference : Use LC-MS/MS with isotopically labeled internal standards (e.g., 13C-labeled analogs) to enhance specificity.
  • Low Concentrations : Solid-phase extraction (SPE) for pre-concentration and removal of interfering biomolecules.
  • Degradation Monitoring : Stability-indicating HPLC methods to track hydrolysis or oxidation under physiological conditions .

Q. How does the sulfamoyl group influence the physicochemical properties of benzamide derivatives?

  • Methodological Answer :

  • Solubility Enhancement : The sulfamoyl group increases polarity, improving aqueous solubility for in vivo studies.
  • Hydrogen Bonding : Computational studies (e.g., Density Functional Theory, DFT) reveal enhanced binding via NH···O interactions.
  • Acid-Base Behavior : Potentiometric titration to determine pKa values and predict ionization states in biological systems .

Q. What strategies mitigate instability of this compound under acidic or oxidative conditions?

  • Methodological Answer :

  • Buffered Formulations : Use phosphate-buffered saline (PBS) at neutral pH for storage.
  • Lyophilization : Freeze-drying to prevent hydrolytic degradation.
  • Antioxidant Additives : Include ascorbic acid or EDTA in solutions to inhibit oxidation .

Q. How can researchers design SAR studies for sulfamoyl-containing benzamides targeting antimicrobial activity?

  • Methodological Answer :

  • Analog Synthesis : Introduce halogens (e.g., Cl, F) or heterocycles (e.g., thiadiazole) at the 4-position to enhance lipophilicity and membrane penetration.
  • Minimum Inhibitory Concentration (MIC) : Broth microdilution assays against Gram-positive/negative bacteria.
  • Cytotoxicity Screening : MTT assays on mammalian cell lines to assess selectivity .

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